Bellidifoline

Vue d'ensemble

Description

Bellidifolin: (CAS NoIl est dérivé de la plante Swertia punicea et présente plusieurs propriétés intéressantes, notamment des effets hépatoprotecteurs, hypoglycémiques, antioxydants, anti-inflammatoires et antitumoraux . Il agit également en tant qu'inhibiteur de la protéine virale R (Vpr).

Applications De Recherche Scientifique

Bellidifolin has garnered interest across multiple scientific fields:

Chemistry: Its unique structure and reactivity make it a subject of study in natural product chemistry.

Biology: Researchers explore its potential biological activities, such as antioxidant and anti-inflammatory effects.

Medicine: Bellidifolin’s hepatoprotective properties may have clinical implications for liver health.

Industry: Its antitumor activity could inspire drug development.

Mécanisme D'action

Target of Action

Bellidifolin primarily targets the Bromodomain-containing protein 4 (BRD4) , Transforming Growth Factor (TGF)-β1/Smads , and p38 signaling . BRD4 plays a key role in cardiovascular diseases such as cardiac hypertrophy . TGF-β1/Smads and p38 signaling are involved in the regulation of myocardial fibrosis .

Mode of Action

Bellidifolin interacts with its targets to bring about changes in the cellular environment. It represses the epigenetic regulator BRD4, reducing the isoprenaline-induced acetylation of H3K122 and phosphorylation of RNA Pol II . Furthermore, it inhibits TGF-β1-induced cardiac fibroblast proliferation and impedes p38 activation .

Biochemical Pathways

Bellidifolin affects the Nox4/ROS/ADAM17 signaling pathway in a BRD4 dependent manner . It also regulates the TGF-β1/Smads pathway and p38 signaling . These pathways are involved in the pathogenesis of cardiac hypertrophy and myocardial fibrosis .

Pharmacokinetics

Bellidifolin is a hydrophobic compound, which limits its clinical applications . When encapsulated in polyethylene glycol 15-hydroxy stearate (kolliphor hs15) as nano-micelles, it shows good stability and sustained release characteristics . This increases cellular uptake capacity, thereby improving its bioavailability .

Result of Action

Bellidifolin alleviates cardiac dysfunction and pathological changes induced by isoprenaline . It inhibits the expression of cardiac hypertrophy marker genes, including ANP, BNP, and β-MHC . It also decreases the expression of α-smooth muscle actin (α-SMA), collagen Ⅰ and Ⅲ . These changes contribute to the improvement of myocardial fibrosis .

Analyse Biochimique

Biochemical Properties

Bellidifolin interacts with various enzymes, proteins, and other biomolecules. It has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the degradation of an important neurotransmitter, acetylcholine . This interaction plays a crucial role in the potential treatment of Alzheimer’s disease .

Cellular Effects

Bellidifolin influences cell function by inhibiting the proliferation of human cardiac fibroblasts . It also down-regulates the expression of Smad-2, α-SMA, Collagen I, and Collagen III proteins in myocardial cells, thereby improving myocardial fibrosis .

Molecular Mechanism

At the molecular level, Bellidifolin exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme acetylcholinesterase, thereby preventing the degradation of acetylcholine . This leads to an increase in acetylcholine levels, which can have beneficial effects in conditions such as Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, Bellidifolin nano-micelles have shown good stability and sustained release characteristics . Over time, these nano-micelles can increase cellular uptake capacity .

Méthodes De Préparation

Les voies de synthèse de la Bellidifolin ne sont pas largement documentées, mais elle est principalement obtenue à partir des tiges de Swertia punicea. Les méthodes de production industrielle peuvent impliquer des procédés d'extraction et de purification, bien que des détails spécifiques restent rares.

Analyse Des Réactions Chimiques

La Bellidifolin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions couramment utilisés dans ces réactions ne sont pas bien documentés. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes précis et les principaux produits formés.

4. Applications de la recherche scientifique

La Bellidifolin a suscité un intérêt dans plusieurs domaines scientifiques :

Chimie : Sa structure et sa réactivité uniques en font un sujet d'étude en chimie des produits naturels.

Biologie : Les chercheurs explorent ses activités biologiques potentielles, telles que les effets antioxydants et anti-inflammatoires.

Médecine : Les propriétés hépatoprotectrices de la Bellidifolin pourraient avoir des implications cliniques pour la santé du foie.

Industrie : Son activité antitumorale pourrait inspirer le développement de médicaments.

5. Mécanisme d'action

Le mécanisme exact par lequel la Bellidifolin exerce ses effets reste un domaine de recherche actif. Il implique probablement des cibles moléculaires et des voies de signalisation liées à ses diverses activités. Des informations détaillées sont encore en émergence.

Comparaison Avec Des Composés Similaires

Alors que l'unicité de la Bellidifolin est évidente, il est essentiel de la comparer à des composés apparentés. Malheureusement, des composés similaires spécifiques ne sont pas explicitement mentionnés dans la littérature disponible.

Propriétés

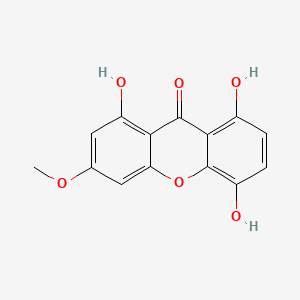

IUPAC Name |

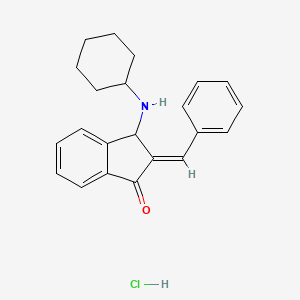

1,5,8-trihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIORNFCMMYMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182262 | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-25-6 | |

| Record name | Bellidifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bellidifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bellidifolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)